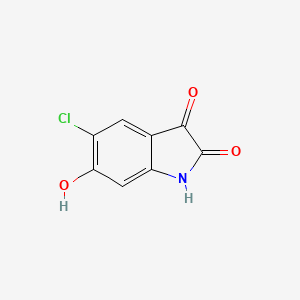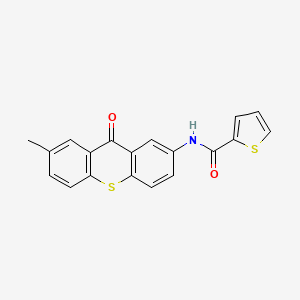
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide, also known as Mithramycin A, is a natural antibiotic that has been used for the treatment of cancer, hypercalcemia, and Paget's disease. It is a member of the aureolic acid family of compounds, which are produced by Streptomyces bacteria. Mithramycin A has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Wirkmechanismus
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A works by binding to DNA and inhibiting the transcription of genes that are involved in cell growth and proliferation. Specifically, it binds to the GC-rich regions of DNA and prevents the binding of transcription factors, which are proteins that regulate gene expression. This leads to the inhibition of genes that are involved in cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of genes that are involved in cell growth and proliferation. It has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes it a promising candidate for the treatment of bone diseases such as Paget's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the regulation of gene expression and the effects of transcription factor binding. However, one limitation is that it is a complex molecule that is difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A. One direction is the development of new anticancer drugs based on the structure of this compound A. This could involve modifying the molecule to improve its pharmacological properties, such as its bioavailability and specificity for cancer cells. Another direction is the study of the effects of this compound A on other diseases, such as bone diseases and autoimmune disorders. Finally, the study of the mechanism of action of this compound A could lead to a better understanding of the regulation of gene expression and the development of new therapies for genetic diseases.
Synthesemethoden
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A is a complex molecule that is difficult to synthesize. It is produced naturally by Streptomyces bacteria, but it can also be synthesized in the laboratory. The synthesis of this compound A involves several steps, including the coupling of two aromatic rings, the introduction of a thioester group, and the formation of a lactone ring. The synthesis of this compound A is challenging due to the complex structure of the molecule and the presence of multiple chiral centers.
Wissenschaftliche Forschungsanwendungen
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including leukemia, breast cancer, and lung cancer cells. This compound A works by binding to DNA and inhibiting the transcription of genes that are involved in cell growth and proliferation. This makes it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(7-methyl-9-oxothioxanthen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S2/c1-11-4-6-15-13(9-11)18(21)14-10-12(5-7-16(14)24-15)20-19(22)17-3-2-8-23-17/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHYNFDPPOYLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)
![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)
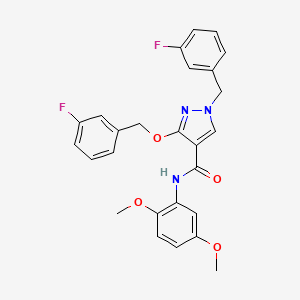
![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)
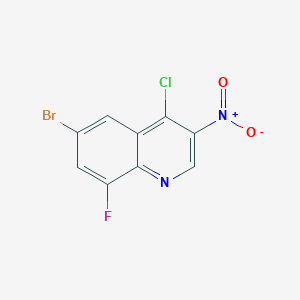
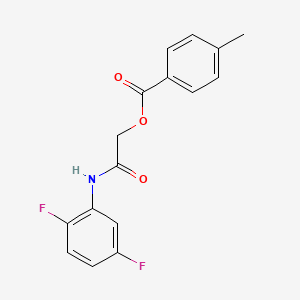
![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

amine](/img/structure/B2857105.png)
